molecular formula C21H24N6 B2442458 2-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 900889-69-2

2-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2442458
CAS No.: 900889-69-2
M. Wt: 360.465
InChI Key: OTDVQWJNYFFJJP-UHFFFAOYSA-N
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Description

2-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 900889-69-2) is a synthetic small molecule with a molecular formula of C21H24N6 and a molecular weight of 360.46 g/mol . This chemical features a pyrazolo[1,5-a]pyrimidine core, a privileged scaffold in medicinal chemistry known for its versatile biological activity and its role as a kinase inhibitor pharmacophore . The structure is substituted with a 2-ethyl group, a 5-methyl group, a 3-phenyl ring, and a critical 7-amine side chain terminated with a 1H-imidazole group. This specific structural motif, particularly the N-(pyridin-2-ylmethyl) group in related compounds, has been associated with potent anti-mycobacterial activity, functioning as an inhibitor of Mycobacterium tuberculosis ATP synthase . Furthermore, analogous pyrazolo[1,5-a]pyrimidine derivatives bearing variations at the 5-position with benzimidazole groups have been extensively researched as potent and highly selective inhibitors of the phosphoinositide 3-kinase delta (PI3Kδ) isoform . Inhibition of PI3Kδ, which is heavily implicated in immune cell signaling, represents a promising therapeutic strategy for treating inflammatory and autoimmune diseases such as systemic lupus erythematosus (SLE) and rheumatoid arthritis (RA) . This makes the compound a valuable chemical tool for researchers investigating new therapeutic avenues in infectious disease and immunology. The product is supplied with a minimum purity of 90% and is intended for research and development purposes in a controlled laboratory environment. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, or for personal use.

Properties

IUPAC Name

2-ethyl-N-(3-imidazol-1-ylpropyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6/c1-3-18-20(17-8-5-4-6-9-17)21-24-16(2)14-19(27(21)25-18)23-10-7-12-26-13-11-22-15-26/h4-6,8-9,11,13-15,23H,3,7,10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTDVQWJNYFFJJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C)NCCCN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolopyrimidine derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including anticancer, antibacterial, and antifungal properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H24N6C_{21}H_{24}N_{6}. Its structure features a pyrazolo[1,5-a]pyrimidine core, which is known for various pharmacological activities.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC21H24N6
Molecular Weight364.45 g/mol
Synonyms900889-69-2

Anticancer Activity

Recent studies indicate that this compound exhibits significant anticancer properties. For instance, it has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.

Case Study: In Vitro Testing

In a study assessing its efficacy against the MCF-7 breast cancer cell line, the compound demonstrated an IC50 value of approximately 22.54 µM, indicating substantial inhibitory effects on tumor growth. Comparatively, this activity is notable when aligned with standard chemotherapeutics like doxorubicin, which has an IC50 in the range of 0.5 to 10 µM depending on the context .

Table 2: Anticancer Activity Summary

Cell LineIC50 (µM)Comparison Drug
MCF-722.54Doxorubicin
A5495.97Erlotinib

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties against various pathogens. In vitro tests revealed effective inhibition against Gram-positive and Gram-negative bacteria.

Research Findings

A study highlighted that derivatives of pyrazolopyrimidine compounds exhibited Minimum Inhibitory Concentrations (MIC) as low as 4 μg/mL against Staphylococcus aureus and Escherichia coli. These results suggest a broad spectrum of antibacterial activity with potential therapeutic applications in treating bacterial infections .

Table 3: Antibacterial Activity Overview

BacteriaMIC (µg/mL)
Staphylococcus aureus4
Escherichia coli8
Klebsiella pneumoniae16

Antifungal Activity

In addition to its antibacterial effects, the compound has shown antifungal activity against pathogenic fungi such as Candida albicans and Aspergillus niger.

Efficacy Assessment

In comparative studies, the compound demonstrated significant antifungal properties with MIC values comparable to established antifungal agents. This positions it as a candidate for further development in antifungal therapies .

The biological activities of This compound are believed to be linked to its ability to interact with specific molecular targets involved in cell proliferation and survival pathways. Molecular docking studies suggest that it may inhibit key enzymes associated with cancer cell metabolism and bacterial growth.

Q & A

Q. What synthetic routes are commonly employed to prepare pyrazolo[1,5-a]pyrimidine derivatives like this compound?

The synthesis typically involves cyclization of precursors such as 3-aminopyrazoles with 1,3-dicarbonyl equivalents. For example:

  • Core formation : Cyclization under acidic or basic conditions to construct the pyrazolo[1,5-a]pyrimidine scaffold .
  • Substituent introduction : The imidazole-propylamine side chain is introduced via nucleophilic substitution or coupling reactions (e.g., Mitsunobu or Buchwald-Hartwig reactions) .
  • Optimization : Catalysts (e.g., Pd for cross-couplings) and solvents (DMSO, DMF) are critical for yield and purity. Reaction monitoring via TLC or HPLC is recommended .

Q. Which spectroscopic techniques are essential for structural characterization?

  • 1H/13C NMR : Assign peaks for the pyrazolo-pyrimidine core (e.g., δ 8.5–9.0 ppm for aromatic protons) and imidazole-propylamine side chain (δ 3.0–4.0 ppm for methylene groups) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm error.
  • IR Spectroscopy : Identify functional groups (e.g., NH stretches at ~3300 cm⁻¹) .

Q. What preliminary biological screening assays are relevant for this compound?

  • Enzyme inhibition : Use fluorogenic substrates in kinase or phosphatase assays (e.g., ATPase activity measured via malachite green assay) .
  • Cytotoxicity : MTT or resazurin assays in cancer cell lines (e.g., HCT-116, MCF-7) with IC50 calculations .
  • Solubility : Determine in PBS/DMSO mixtures using nephelometry to guide in vivo studies .

Advanced Research Questions

Q. How can synthetic yields be improved for the imidazole-propylamine side chain attachment?

  • Methodology : Optimize reaction conditions using Design of Experiments (DoE):
  • Temperature : 80–120°C for imidazole alkylation .
  • Catalyst screening : Test Pd(OAc)2/Xantphos for Buchwald-Hartwig amination .
  • Purification : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate high-purity product .
    • Data : Compare yields under varying conditions (e.g., 62–82% in ).

Q. How to resolve contradictions in biological activity data across cell lines?

  • Hypothesis testing : Evaluate off-target effects via kinome-wide profiling (e.g., Eurofins KinaseProfiler) .
  • Metabolic stability : Perform hepatic microsome assays (human/rat) to rule out rapid degradation .
  • Structural analogs : Synthesize derivatives (e.g., replacing imidazole with pyridine) to assess SAR .

Q. What computational methods predict binding modes with enzymatic targets?

  • Molecular docking : Use AutoDock Vina with crystal structures (e.g., PDB: 3QKK for kinases) to identify key interactions (e.g., H-bonding with imidazole) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability .
  • Free energy calculations : MM-PBSA/GBSA to rank binding affinities of analogs .

Q. How to design in vivo studies for neuropharmacological applications?

  • Animal models : Use transgenic mice (e.g., Aβ-overexpressing for Alzheimer’s) with dose ranges of 10–50 mg/kg .
  • BBB penetration : Measure brain/plasma ratios via LC-MS/MS after intravenous administration .
  • Behavioral assays : Morris water maze or novel object recognition tests for cognitive effects .

Methodological Tables

Table 1 : Key Synthetic Parameters for Pyrazolo[1,5-a]pyrimidine Derivatives

StepConditionsYield RangePurity (HPLC)Reference
Core cyclizationAcOH, reflux, 6 h60–75%>95%
Side-chain couplingPd(OAc)2, Xantphos, 100°C, 12 h55–82%>90%
Final purificationC18 column, ACN/H2O (70:30)>99%

Table 2 : Biological Activity Data from Analogous Compounds

CompoundIC50 (μM) HCT-116IC50 (μM) MCF-7Kinase Inhibition (%)Reference
Analog A ()1.2 ± 0.32.5 ± 0.6CDK2: 78%
Analog B ()0.8 ± 0.21.9 ± 0.4EGFR: 85%

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